molecular formula C11H13ClN4O B15230256 6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No.: B15230256
M. Wt: 252.70 g/mol
InChI Key: OEOGILWEPFIQJR-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a tetrahydro-2H-pyran-2-yl group at the 9th position of the purine ring.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

6-chloro-8-methyl-9-(oxan-2-yl)purine

InChI

InChI=1S/C11H13ClN4O/c1-7-15-9-10(12)13-6-14-11(9)16(7)8-4-2-3-5-17-8/h6,8H,2-5H2,1H3

InChI Key

OEOGILWEPFIQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CCCCO3)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a purine derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus oxychloride.

    Methylation: Introduction of the methyl group at the 8th position using methylating agents such as methyl iodide.

    Pyran Ring Formation: The tetrahydro-2H-pyran-2-yl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydro-2H-pyran-2-yl moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the chlorine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted purines.

Scientific Research Applications

6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying purine metabolism and enzyme interactions.

    Medicine: Could be investigated for its pharmacological properties, such as antiviral or anticancer activity.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with enzymes or receptors involved in purine metabolism, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the methyl and tetrahydro-2H-pyran-2-yl groups.

    8-Methylpurine: Lacks the chlorine and tetrahydro-2H-pyran-2-yl groups.

    9-(Tetrahydro-2H-pyran-2-yl)purine: Lacks the chlorine and methyl groups.

Uniqueness

6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the specific combination of substituents, which could confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

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